N-Acetyl-L-phenylalanine

Catalog No.
S662276
CAS No.
2018-61-3
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-L-phenylalanine

CAS Number

2018-61-3

Product Name

N-Acetyl-L-phenylalanine

IUPAC Name

(2S)-2-acetamido-3-phenylpropanoic acid

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1

InChI Key

CBQJSKKFNMDLON-JTQLQIEISA-N

SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)O

Synonyms

N-Acetyl-L-phenylalanine;2018-61-3;Acetyl-L-phenylalanine;Ac-Phe-OH;acetylphenylalanine;L-N-Acetylphenylalanine;(S)-2-Acetamido-3-phenylpropanoicacid;N-Acetyl-l-phenalanine;N-Acetyl-3-phenyl-L-alanine;(2S)-2-acetamido-3-phenylpropanoicacid;CHEBI:16259;CBQJSKKFNMDLON-JTQLQIEISA-N;MFCD00063158;NSC45699;SBB028538;(2S)-2-(acetylamino)-3-phenylpropanoicacid;Phenylalanine,N-acetyl-;Alanine,N-acetyl-3-phenyl-,L-;PubChem6389;N-AcetylPhenylalanine;N-Acetyl-Phenylalanine;AC1L2MRM;AC1Q5QPR;N-AcetylL-phenylalanine;Maybridge1_002391

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Understanding Phenylalanine Metabolism:

N-Ac-L-Phe is a byproduct of phenylalanine metabolism in the body. Studying its presence in urine can aid in diagnosingPhenylketonuria (PKU), a genetic disorder affecting phenylalanine breakdown .

Enzyme Research:

N-Ac-L-Phe serves as a substrate for the enzyme phenylalanine N-acetyltransferase. Research on this enzyme helps us understand amino acid modification processes and their potential roles in various physiological functions .

Organic Synthesis:

N-Ac-L-Phe acts as a reactant in the synthesis of other valuable compounds. Studies have explored its use in creating N-acetyl phenylalanine methyl ester and Acetylaminocyclohexane propanoic acid .

Developing "Greener" Synthetic Techniques:

Research has investigated N-Ac-L-Phe as a model compound in developing more environmentally friendly reaction methods. For instance, studies explored using microwave irradiation and ionic liquids for a cleaner esterification process .

N-Acetyl-L-phenylalanine is an organic compound classified as an N-acyl-alpha amino acid. It is derived from L-phenylalanine, a proteinogenic amino acid, through the addition of an acetyl group at the nitrogen terminal. This modification enhances its solubility and stability compared to its unmodified counterpart. The compound has the molecular formula C11H13NO3C_{11}H_{13}NO_3 and a molecular weight of approximately 207.23 g/mol . N-Acetyl-L-phenylalanine is notable for its role in various biochemical processes, particularly in protein modification and metabolism.

The mechanism of action of N-Acetyl-L-phenylalanine depends on the specific context. Here are two potential scenarios:

  • Phenylalanine Metabolism: N-Acetyl-Phe serves as an intermediate metabolite in the breakdown of L-phenylalanine. This helps regulate phenylalanine levels in the body [].
  • Bioactive Properties: Studies suggest N-Acetyl-Phe might influence mood and pain perception, but the exact mechanisms are not fully understood. Some research indicates it may interact with neurotransmitters or modulate pain receptors [, ]. However, more research is required to confirm these potential mechanisms.
, primarily involving esterification and amidation. For instance, it can undergo microwave-assisted esterification, which has been shown to be more efficient than traditional methods . Additionally, amidation reactions involving N-acetyl-L-phenylalanine often lead to racemization, a process where the compound can convert between its enantiomers . The compound can also be synthesized from L-phenylalanine and acetyl-CoA through the action of phenylalanine N-acetyltransferase .

N-Acetyl-L-phenylalanine exhibits various biological activities. It is involved in protein N-terminal acetylation, a common post-translational modification that enhances protein stability and function. Approximately 85% of human proteins undergo this modification, highlighting its biological significance . Furthermore, N-acetyl-L-phenylalanine has been identified as a potential uremic toxin, suggesting that it may play a role in certain metabolic disorders .

The synthesis of N-acetyl-L-phenylalanine can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing phenylalanine N-acetyltransferase to catalyze the reaction between L-phenylalanine and acetyl-CoA.
  • Chemical Synthesis: Employing microwave-assisted techniques or traditional reflux methods for esterification reactions .
  • Amidation Reactions: Involving coupling agents like TBTU to form amides from the compound while managing racemization risks .

N-Acetyl-L-phenylalanine finds applications in various fields:

  • Pharmaceuticals: It is used in drug formulations due to its stability and solubility.
  • Food Industry: The compound is utilized in the production of artificial sweeteners like aspartame.
  • Nutritional Supplements: It serves as a dietary supplement for enhancing cognitive function and mood stabilization.

Research on N-acetyl-L-phenylalanine has explored its interactions with various biological systems. Studies indicate that it can influence metabolic pathways related to phenylalanine metabolism and may interact with enzymes involved in amino acid modifications. Its potential as a uremic toxin also necessitates further investigation into its interactions within renal function and metabolic health .

N-Acetyl-L-phenylalanine shares structural similarities with other N-acetylated amino acids. Here are some comparable compounds:

Compound NameStructureUnique Features
N-Acetyl-L-alanineC₄H₉NO₂Smaller side chain; simpler structure
N-Acetyl-L-serineC₆H₁₃NO₃Contains hydroxymethyl side chain; polar properties
N-Acetyl-DL-phenylalanineC₁₁H₁₃NO₃Racemic mixture; less biologically active
Acetaminophen (Paracetamol)C₈H₉NO₂Analgesic properties; widely used pain reliever

Uniqueness of N-Acetyl-L-phenylalanine

N-Acetyl-L-phenylalanine is unique due to its role in both metabolic pathways and as a precursor for sweeteners like aspartame. Its specific interaction with enzymes involved in protein acetylation sets it apart from other similar compounds, making it significant in both biochemical research and industrial applications .

N-Acetyl-L-phenylalanine belongs to the class of N-acyl-alpha amino acids, where an acyl group is covalently attached to the α-amino group of an amino acid. Key identifiers include:

PropertyValue
IUPAC Name(2S)-2-acetamido-3-phenylpropanoic acid
SMILESCC(=O)N[C@@H](CC1=CC=CC=C1)C(O)=O
InChI KeyCBQJSKKFNMDLON-JTQLQIEISA-N
CAS Registry Number2018-61-3
Molecular FormulaC₁₁H₁₃NO₃
Molecular Weight207.2258 g/mol

This metabolite is synthesized via enzymatic transfer of an acetyl group from acetyl-CoA to L-phenylalanine, catalyzed by phenylalanine N-acetyltransferase (EC 2.3.1.53).

Historical Context in Biochemical Research

The discovery of N-Acetyl-L-phenylalanine is closely tied to phenylketonuria (PKU), a genetic disorder caused by deficiencies in phenylalanine hydroxylase. In 1934, Asbjørn Følling identified phenylpyruvic acid in PKU patients, revealing disrupted phenylalanine metabolism. Subsequent research demonstrated that N-Acetyl-L-phenylalanine accumulates in PKU due to alternative metabolic pathways compensating for impaired hydroxylation.

Key historical milestones include:

  • 1934: Følling’s identification of PKU and phenylalanine-related metabolites.
  • 1949–1951: Woolf and Vulliamy proposed dietary phenylalanine restriction as PKU treatment.
  • 2000s: Metabolomic studies highlighted N-Acetyl-L-phenylalanine as a uremic toxin and biomarker in kidney disease.

Significance in Metabolomic Studies

N-Acetyl-L-phenylalanine serves as a biomarker in multiple pathologies:

DiseaseAssociationReference
PhenylketonuriaElevated urinary levels due to impaired phenylalanine metabolism
Alzheimer’s DiseaseUpregulated in hippocampal tissues, linked to metabolic dysregulation
Chronic Kidney DiseaseAccumulates as a uremic toxin, associated with decreased GFR

Mechanistic Insights:

  • In PKU, phenylalanine N-acetyltransferase (EC 2.3.1.53) compensates for hydroxylase deficiency, producing N-Acetyl-L-phenylalanine.
  • In Alzheimer’s, dysregulated phenylalanine metabolism correlates with neurodegenerative pathways.
  • N-Acetylated amino acids disrupt cellular processes, promoting inflammation and oxidative stress in kidney disease.

Relationship to Protein N-terminal Acetylation

While N-Acetyl-L-phenylalanine is a free metabolite, its formation parallels N-terminal acetylation (Nt-Ac), a post-translational modification (PTM) affecting 85% of human proteins. Key distinctions include:

AspectN-Acetyl-L-phenylalanineProtein Nt-Ac
SubstrateFree L-phenylalanineNascent polypeptides
EnzymePhenylalanine N-acetyltransferase (EC 2.3.1.53)N-acetyltransferase complexes (NatA, NatB, NatC)
FunctionMetabolic byproduct, biomarkerProtein stability, localization, interaction

Nt-Ac neutralizes the α-amino group’s charge, altering protein folding and degradation. In contrast, N-Acetyl-L-phenylalanine’s acetylation occurs on a free amino acid, serving as a metabolic endpoint rather than a PTM.

Structural and Functional Properties

Chemical Structure and Reactivity

The acetyl group in N-Acetyl-L-phenylalanine stabilizes the molecule via steric and electronic effects. Its structure includes:

  • Aromatic ring: Phenyl group from phenylalanine.
  • Acetyl moiety: Attached to the α-amino nitrogen.
  • Carboxylic acid: Protonated at physiological pH.

This amphipathic nature contributes to its role as a uremic toxin, disrupting lipid membranes and cellular processes.

Enzymatic Biosynthesis

The reaction catalyzed by phenylalanine N-acetyltransferase is:
$$ \text{L-phenylalanine} + \text{acetyl-CoA} \rightarrow \text{N-Acetyl-L-phenylalanine} + \text{CoA} + \text{H}^+ $$
This enzyme also acts on L-histidine and L-alanine, albeit less efficiently.

Clinical and Diagnostic Applications

Biomarker in Metabolic Disorders

Phenylketonuria (PKU)

N-Acetyl-L-phenylalanine is a hallmark metabolite in PKU, detectable via targeted metabolomics. Recent studies identified it alongside N-lactoyl-phenylalanine as predictors of neurocognitive deficits.

Chronic Kidney Disease (CKD)

Accumulation correlates with impaired glomerular filtration rate (GFR), highlighting its role in uremic toxicity.

Molecular Structure and Stereochemistry

N-Acetyl-L-phenylalanine is a derivatized alpha amino acid that belongs to the class of organic compounds known as N-acyl-alpha amino acids [3]. The compound represents a biologically available N-terminal capped form of the proteinogenic alpha amino acid L-phenylalanine [3]. The molecular structure is characterized by an acetyl group attached to the amino nitrogen of L-phenylalanine, creating an amide linkage that maintains the stereochemical configuration of the parent amino acid [1] [2].

The stereochemistry of N-Acetyl-L-phenylalanine is defined by a single chiral center at the alpha carbon, designated as the (2S) configuration according to the Cahn-Ingold-Prelog priority rules [10] [12]. This stereochemical arrangement places the compound in the L-series of amino acids, consistent with the naturally occurring form of phenylalanine [4] [9]. The presence of the phenyl side chain and the acetyl protecting group creates a specific three-dimensional molecular architecture that influences both its chemical reactivity and physical properties [1] [3].

Chemical Formula (C₁₁H₁₃NO₃) and Molecular Weight

The molecular formula of N-Acetyl-L-phenylalanine is C₁₁H₁₃NO₃, representing eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [2] [4]. This composition reflects the acetyl modification of the parent L-phenylalanine structure through the addition of a two-carbon acetyl group [2] [6].

Table 1: Molecular Weight Data

PropertyValueReference
Molecular Weight (g/mol)207.23 [2] [6] [12]
Average Molecular Weight207.2258 [3] [4]
Exact Mass (g/mol)207.089543287 [3] [33]
Monoisotopic Mass (g/mol)207.089543 [3] [33]

The molecular weight of 207.23 g/mol represents an increase of 42.04 g/mol compared to L-phenylalanine, corresponding to the addition of the acetyl group (CH₃CO-) [2] [6]. The exact mass and monoisotopic mass values provide precise measurements essential for mass spectrometric identification and analysis [3] [33].

Structural Identification Systems

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry systematic name for N-Acetyl-L-phenylalanine is (2S)-2-acetamido-3-phenylpropanoic acid [10] [12] [13]. This nomenclature precisely describes the structural features: the (2S) designation indicates the stereochemical configuration at the alpha carbon, "acetamido" refers to the acetyl group attached to the amino nitrogen, and "3-phenylpropanoic acid" describes the phenyl-substituted propanoic acid backbone [10] [12].

Alternative IUPAC-acceptable names include (2S)-2-(acetylamino)-3-phenylpropanoic acid and N-acetyl-3-phenyl-L-alanine [7] [10]. These naming conventions follow established protocols for amino acid derivatives and ensure unambiguous identification in chemical databases and literature [12] [13].

InChI and SMILES Representations

The International Chemical Identifier (InChI) for N-Acetyl-L-phenylalanine provides a standardized representation of its molecular structure: InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 [2] [3] [4]. This representation encodes the complete molecular connectivity, stereochemistry, and tautomeric information [2] [4].

The corresponding InChI Key is CBQJSKKFNMDLON-JTQLQIEISA-N, which serves as a condensed, fixed-length identifier derived from the full InChI string [2] [3] [4]. For computational applications, SMILES (Simplified Molecular Input Line Entry System) representations are available in both canonical and isomeric forms [2] [12] [13].

Table 2: Structural Representations

Representation TypeValue
InChI KeyCBQJSKKFNMDLON-JTQLQIEISA-N
SMILES (Canonical)CC(=O)NC(CC1=CC=CC=C1)C(=O)O
SMILES (Isomeric)CC(=O)NC@@HC(=O)O

Chemical Identifiers and Registry Numbers

N-Acetyl-L-phenylalanine is registered under Chemical Abstracts Service Registry Number 2018-61-3, which serves as its primary identification code in chemical databases worldwide [1] [2] [4]. Additional database identifiers include PubChem Compound Identifier 74839 [12] [33], ChEBI identifier CHEBI:16259 [12] [33], and Molecular Design Limited number MFCD00063158 [2] [12] [14].

The compound is also catalogued in specialized databases with identifiers such as Reaxys Registry Number 2213853 and various proprietary database codes used by chemical suppliers [14]. These multiple identification systems ensure comprehensive tracking and retrieval across different chemical information platforms [12] [14].

Physical Properties

Melting Point and Thermal Characteristics

N-Acetyl-L-phenylalanine exhibits a melting point range of 171-173°C according to multiple supplier specifications [2] [6] [14]. Some sources report slight variations, with TCI Chemicals specifying 168°C and Fisher Scientific listing 163.0-167.0°C, likely reflecting differences in measurement conditions and sample purity [12] [14]. The compound demonstrates thermal stability up to its melting point, with decomposition occurring at elevated temperatures [16] [29].

Thermal analysis data indicates that N-Acetyl-L-phenylalanine undergoes decomposition rather than clean melting at higher temperatures, with predicted decomposition temperatures exceeding 400°C [16] [29]. The compound shows characteristic thermal behavior consistent with amino acid derivatives, including endothermic melting transitions and exothermic decomposition processes [30].

Table 3: Thermal Properties

PropertyValue (°C)Source
Melting Point171-173 [2] [6]
Melting Point (alternative)168 [12]
Melting Point Range163.0-167.0 [14]
Predicted Boiling Point453.9±38.0 [29]
Predicted Flash Point228.3±26.8 [29]

Solubility Profile in Various Solvents

The solubility characteristics of N-Acetyl-L-phenylalanine vary significantly across different solvent systems, reflecting its amphiphilic nature [15] [17]. In aqueous phosphate-buffered saline at pH 7.2, the compound exhibits limited solubility of approximately 0.25 mg/ml [15]. This relatively low water solubility is attributed to the hydrophobic phenyl group and the neutral character of the acetylated amino group [15] [17].

Organic solvents provide substantially higher solubility values [15] [17]. Dimethyl sulfoxide and dimethyl formamide demonstrate the highest solubility, with values of approximately 12 mg/ml and 16 mg/ml, respectively [15]. Ethanol and acetone show moderate solubility of around 20 mg/ml each, while methanol provides good dissolution characteristics described as "almost transparency" at standard concentrations [15] [17].

Table 4: Solubility Profile

SolventSolubility (mg/ml)Characteristics
Water (PBS, pH 7.2)~0.25Limited, pH dependent
Dimethyl formamide~16Highest solubility
Dimethyl sulfoxide~12Good solubility
Ethanol~20Moderate solubility
Acetone~20Moderate solubility
MethanolAlmost transparentGood dissolution
ChloroformLimitedPoor solubility

Crystalline Structure and Morphology

N-Acetyl-L-phenylalanine crystallizes in an orthorhombic crystal system with space group P2₁2₁2₁ [23]. X-ray crystallographic analysis reveals unit cell parameters of a = 5.6528(1) Å, b = 11.1532(2) Å, and c = 16.9897(1) Å, with a unit cell volume of 1071.15(3) ų [23]. The crystal structure contains four molecules per unit cell (Z = 4) and exhibits a calculated density of 1.285 Mg m⁻³ [23].

The crystal structure is characterized by a two-dimensional infinite network of intermolecular hydrogen bonds, including both N-H···O and O-H···O interactions that stabilize the crystalline lattice [23]. These hydrogen bonding patterns contribute to the observed melting point and influence the compound's dissolution characteristics in various solvents [23].

Morphologically, N-Acetyl-L-phenylalanine typically appears as fine crystalline powder or needle-like crystals [6] [38]. The crystalline form can vary depending on crystallization conditions, with different solvent systems potentially producing variations in crystal habit and morphology [6] [38].

Optical Activity and Specific Rotation

N-Acetyl-L-phenylalanine exhibits positive optical rotation due to its L-configuration stereochemistry [6] [12] [14]. The specific rotation values vary slightly depending on measurement conditions and concentration, with reported values ranging from +38.0° to +42.0° when measured at the sodium D-line wavelength [6] [12] [14].

Table 5: Optical Activity Data

Measurement ConditionSpecific Rotation [α]DSource
c = 1, methanol, 20°C+40° [6]
c = 5, methanol, 20°C+40° [2]
c = 5, methanol, 20°C+38.0° to +42.0° [14]

The optical activity measurements demonstrate the compound's stereochemical purity and provide a method for quality control in synthetic preparations [6] [14]. The consistency of positive rotation values confirms the L-configuration and distinguishes it from the D-enantiomer, which would exhibit negative rotation [18].

Acid-Base Properties

pKa Values and Ionization Constants

The acid-base behavior of N-Acetyl-L-phenylalanine is primarily governed by the carboxylic acid group, as the acetylation of the amino group eliminates its basic character [6] [22]. Computational predictions indicate a pKa value of 3.56±0.10 for the carboxylic acid group [6] [34]. This value is consistent with other N-acetylated amino acids and reflects the electron-withdrawing effect of the acetyl group on the adjacent carboxylic acid functionality [22].

Unlike free amino acids that exhibit two ionizable groups, N-Acetyl-L-phenylalanine functions as a monoprotic acid due to the protection of the amino group [22]. The acetyl modification significantly alters the ionization pattern compared to the parent L-phenylalanine, which exhibits typical amino acid zwitterionic behavior [22].

pH-Dependent Behavior

The pH-dependent behavior of N-Acetyl-L-phenylalanine follows that of a simple carboxylic acid [17] [22]. At physiological pH (7.4), the compound exists predominantly as an anion with the carboxylic acid group deprotonated [22]. This ionization state significantly influences its solubility characteristics, with increased water solubility observed under basic conditions where deprotonation is favored [17].

The pH dependence of solubility has practical implications for formulation and analytical applications [15] [17]. The compound demonstrates pH-responsive dissolution behavior, with enhanced solubility in alkaline media compared to acidic conditions [17]. This characteristic distinguishes it from the parent amino acid L-phenylalanine, which maintains zwitterionic character across a broader pH range [22].

Nuclear magnetic resonance spectroscopy represents one of the most powerful analytical techniques for structural characterization of N-Acetyl-L-phenylalanine. The compound exhibits distinct spectroscopic features across both proton and carbon-13 nuclear magnetic resonance experiments [1] [2].

¹H Nuclear Magnetic Resonance Spectral Features

The proton nuclear magnetic resonance spectrum of N-Acetyl-L-phenylalanine displays characteristic chemical shift patterns that reflect the molecular environment of different hydrogen atoms within the structure. Experimental studies conducted at 500 megahertz in aqueous solution reveal distinct resonance regions corresponding to specific molecular components [2].

The aromatic protons of the phenyl ring system exhibit characteristic chemical shifts in the range of 7.2 to 7.5 parts per million, consistent with benzyl aromatic environments [1] [2]. These signals appear as complex multiplets due to the overlapping coupling patterns typical of monosubstituted benzene rings. The benzylic methylene protons attached to the phenyl ring show characteristic chemical shifts around 3.0 to 3.3 parts per million, appearing as doublet of doublets due to coupling with the adjacent alpha carbon proton [3].

The alpha carbon proton displays a distinctive multiplet pattern in the region of 4.2 to 4.8 parts per million, significantly downfield from typical aliphatic protons due to the deshielding effects of both the adjacent carboxyl group and the N-acetyl functionality [1] [3]. This chemical shift region is particularly diagnostic for N-acetylated amino acid derivatives. The amide proton appears as a broad signal around 6.0 to 6.5 parts per million, often exhibiting temperature-dependent chemical shifts due to hydrogen bonding interactions [4].

The N-acetyl methyl group produces a sharp singlet at approximately 2.0 parts per million, representing three equivalent protons with no significant coupling to adjacent centers. This signal serves as an important structural marker for the acetyl functionality [3]. Integration ratios provide quantitative information about the relative numbers of protons in each environment, facilitating structural confirmation and purity assessment.

¹³C Nuclear Magnetic Resonance Spectral Characteristics

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of N-Acetyl-L-phenylalanine. The spectrum exhibits eleven distinct carbon environments corresponding to the molecular formula C₁₁H₁₃NO₃ [5] [6].

The carboxyl carbon appears at the characteristic downfield position of approximately 172 to 175 parts per million, consistent with carboxylic acid functional groups. This chemical shift reflects the substantial deshielding experienced by carbonyl carbons due to the electronegativity of oxygen atoms and the sp² hybridization state [7] [8]. The N-acetyl carbonyl carbon resonates at a slightly different position, typically around 170 to 172 parts per million, allowing differentiation between the two carbonyl environments [9].

The aromatic carbon atoms of the phenyl ring system exhibit chemical shifts in the characteristic aromatic region between 125 and 140 parts per million [7] [8]. These carbons can be distinguished based on their substitution patterns, with the ipso carbon (directly attached to the aliphatic chain) appearing slightly downfield relative to the ortho, meta, and para positions. The aromatic region typically shows four distinct signals due to the symmetry of the monosubstituted benzene ring [10].

The alpha carbon, bearing both the carboxyl group and the N-acetyl functionality, appears at approximately 55 to 60 parts per million. This downfield shift relative to simple aliphatic carbons reflects the deshielding effects of the adjacent electronegative substituents [9]. The benzylic methylene carbon resonates around 35 to 40 parts per million, showing intermediate shielding between purely aliphatic and aromatic environments [11].

The N-acetyl methyl carbon provides a diagnostic signal at approximately 22 to 25 parts per million, characteristic of methyl groups adjacent to carbonyl functionalities [9]. This chemical shift pattern is consistent with other N-acetylated amino acid derivatives and serves as a structural confirmation marker.

2D Nuclear Magnetic Resonance Approaches for Structure Elucidation

Two-dimensional nuclear magnetic resonance techniques provide enhanced structural information through correlation experiments that establish connectivity patterns and spatial relationships within N-Acetyl-L-phenylalanine [12] [13].

Correlation spectroscopy experiments reveal through-bond connectivity patterns by detecting scalar coupling relationships between adjacent protons. The aromatic protons exhibit characteristic coupling patterns within the benzene ring system, while the benzylic protons show clear correlations with both the aromatic system and the alpha carbon proton [14]. These correlation patterns confirm the substitution pattern and provide unambiguous assignment of resonances.

Heteronuclear single quantum coherence experiments establish direct carbon-hydrogen connectivity relationships. These experiments clearly identify which carbon atoms are directly bonded to specific hydrogen environments, facilitating complete spectral assignment [13]. The experiment is particularly valuable for distinguishing between different methylene environments and confirming aromatic substitution patterns.

Heteronuclear multiple bond correlation experiments detect long-range carbon-hydrogen correlations across two to four chemical bonds. These correlations provide crucial information about molecular connectivity and can confirm structural assignments through characteristic correlation patterns [15] [13]. For N-Acetyl-L-phenylalanine, these experiments clearly establish the connectivity between the aromatic ring system and the amino acid backbone.

Nuclear Overhauser enhancement spectroscopy experiments provide information about spatial proximity relationships between protons. These through-space correlations can reveal conformational preferences and confirm structural assignments based on expected spatial arrangements [16] [14]. The technique is particularly valuable for confirming the stereochemical configuration and identifying preferred conformational states in solution.

Vibrational Spectroscopy

Vibrational spectroscopic techniques provide comprehensive information about the molecular dynamics and functional group characteristics of N-Acetyl-L-phenylalanine through analysis of infrared and Raman active modes [4] [17].

Fourier Transform Infrared Spectral Analysis

Fourier transform infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within N-Acetyl-L-phenylalanine. The spectrum exhibits distinct regions that provide detailed information about molecular structure and intermolecular interactions [18] [4].

The high-frequency region between 3000 and 3600 reciprocal centimeters contains several important absorption bands. The N-H stretching vibration of the amide functionality appears as a medium to strong absorption around 3300 to 3400 reciprocal centimeters [19] [20]. This band often exhibits broadening due to hydrogen bonding interactions, particularly in solid-state measurements. The carboxylic acid O-H stretching vibration manifests as a broad, strong absorption between 2500 and 3200 reciprocal centimeters, characteristic of hydrogen-bonded carboxyl groups [19] [20].

The aromatic C-H stretching vibrations appear in the region around 3000 to 3100 reciprocal centimeters, distinguishable from aliphatic C-H stretches which occur at lower frequencies. The aliphatic C-H stretching modes manifest between 2800 and 3000 reciprocal centimeters, with specific patterns reflecting the different hydrogen environments within the molecular structure [19] [20].

The carbonyl stretching region provides critical structural information through distinct absorption patterns. The carboxylic acid C=O stretch appears as a strong absorption between 1700 and 1730 reciprocal centimeters, while the amide I band (primarily C=O stretch of the N-acetyl group) manifests around 1650 to 1680 reciprocal centimeters [17] [19]. These distinct carbonyl absorptions allow clear identification of both functional groups and assessment of their hydrogen bonding states.

The amide II band, arising primarily from N-H bending coupled with C-N stretching, appears as a medium to strong absorption between 1520 and 1580 reciprocal centimeters [17] [20]. This band serves as a characteristic marker for amide functionalities and provides information about conformational preferences and hydrogen bonding patterns.

Fourier Transform Raman Spectral Features

Fourier transform Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrations and aromatic ring modes. The Raman spectrum of N-Acetyl-L-phenylalanine exhibits characteristic scattering bands that reflect the molecular polarizability changes associated with specific vibrational modes [4] [21].

The aromatic ring breathing modes appear as strong Raman bands around 1000 to 1100 reciprocal centimeters, characteristic of benzene ring systems. These modes are particularly intense in Raman spectroscopy due to the high polarizability of the aromatic π-electron system [21]. The aromatic C=C stretching vibrations manifest as medium intensity bands between 1450 and 1650 reciprocal centimeters, providing information about the electronic environment of the phenyl ring.

The C-H bending and rocking modes of both aromatic and aliphatic regions appear in the fingerprint region below 1500 reciprocal centimeters. These modes provide detailed structural information but require careful analysis due to their complexity and sensitivity to conformational changes [21]. The symmetric stretching modes of the carboxyl and amide functionalities often show enhanced intensity in Raman compared to infrared spectroscopy.

The Raman spectrum is particularly valuable for studying solid-state polymorphism and conformational preferences, as the technique is sensitive to changes in molecular packing and intermolecular interactions. Comparison between solution and solid-state Raman spectra can reveal important information about conformational flexibility and crystal packing effects [4] [21].

Spectral Band Assignments

Detailed vibrational band assignments for N-Acetyl-L-phenylalanine have been established through combined experimental and theoretical approaches. Density functional theory calculations provide valuable support for experimental band assignments and help identify complex vibrational modes involving multiple functional groups [4] [21].

The high-frequency N-H and O-H stretching regions exhibit characteristic patterns that reflect hydrogen bonding environments. In solid-state measurements, these bands typically show broadening and shifting compared to solution spectra, indicating the presence of intermolecular hydrogen bonding networks [22] [20]. The exact frequencies and band shapes provide information about the strength and geometry of hydrogen bonding interactions.

The carbonyl stretching regions show distinct patterns that depend on conformational preferences and hydrogen bonding states. The amide I band frequency is particularly sensitive to secondary structure elements and can provide information about conformational preferences in different environments [17] [23]. The carboxylic acid carbonyl frequency reflects the ionization state and hydrogen bonding environment of the carboxyl group.

The aromatic region assignments include both in-plane and out-of-plane bending modes of the phenyl ring system. These modes are sensitive to substitution patterns and can provide information about the electronic environment of the aromatic system [24] [20]. The coupling between aromatic modes and aliphatic chain vibrations provides information about molecular flexibility and conformational dynamics.

The fingerprint region below 1500 reciprocal centimeters contains numerous complex vibrational modes involving combinations of C-C stretching, C-H bending, and skeletal deformation motions. While complex, this region provides a unique spectroscopic signature for the molecule and is valuable for identification and purity assessment purposes [25] [20].

Mass Spectrometry

Mass spectrometric analysis of N-Acetyl-L-phenylalanine provides essential information about molecular weight, structural features, and fragmentation behavior under various ionization conditions [5] [6].

Fragmentation Patterns

The mass spectrometric fragmentation of N-Acetyl-L-phenylalanine follows predictable pathways that reflect the inherent stability and reactivity of different molecular regions. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio 207, corresponding to the molecular formula C₁₁H₁₃NO₃ [6] [26].

The primary fragmentation pathways involve cleavage adjacent to the aromatic ring system, producing characteristic fragments that serve as diagnostic markers. Loss of the acetyl group (mass 43) represents a common fragmentation pathway, yielding a fragment at mass-to-charge ratio 164. This fragmentation reflects the relative stability of the acetyl cation and the tendency for amide bond cleavage under energetic conditions [27] [28].

The benzylic cleavage pathway produces a tropylium ion at mass-to-charge ratio 91, corresponding to the benzyl cation [C₇H₇]⁺. This fragment is characteristic of aromatic amino acid derivatives and appears as a base peak in many spectra due to the exceptional stability of the tropylium ion system [6] [27]. Additional aromatic fragments at mass-to-charge ratios 77 and 65 correspond to phenyl and cyclopentadienyl cations, respectively.

Alpha cleavage adjacent to the carboxyl group produces fragments characteristic of amino acid derivatives. Loss of carboxyl functionality (mass 45, COOH) and carboxylic acid functionality (mass 46, COOH + H) represents common fragmentation pathways that provide structural confirmation [27]. The resulting fragments retain the aromatic and N-acetyl portions of the molecule.

Collision Cross Section Measurements

Ion mobility mass spectrometry provides collision cross section measurements that reflect the gas-phase conformational preferences and structural characteristics of N-Acetyl-L-phenylalanine ions. These measurements offer insights into the three-dimensional structure and dynamic behavior of the molecule in the gas phase [29] [30].

Collision cross section values for different charge states of N-Acetyl-L-phenylalanine have been experimentally determined using traveling wave ion mobility techniques. The protonated molecular ion [M+H]⁺ exhibits a collision cross section of approximately 146 square angstroms, consistent with a relatively compact conformational state [30] [31]. This value reflects the folded nature of the molecule with the aromatic ring and polar functional groups in close proximity.

The sodium adduct [M+Na]⁺ shows a slightly larger collision cross section of approximately 151 square angstroms, indicating a more extended conformation due to the coordination requirements of the sodium cation [30] [31]. The larger size reflects the influence of metal coordination on molecular geometry and suggests preferential binding sites for alkali metal cations.

Deprotonated ions [M-H]⁻ exhibit collision cross sections similar to the protonated species, around 148 square angstroms, indicating that the overall molecular shape is not dramatically affected by the charge state [30]. These measurements provide valuable information about gas-phase acid-base chemistry and ionization effects on molecular conformation.

Comparison with theoretical collision cross section calculations based on density functional theory optimized structures provides validation of computational models and insights into preferred gas-phase conformations. The experimental values generally agree well with calculated collision cross sections for low-energy conformational states [30] [32].

X-ray Crystallography

X-ray crystallographic analysis provides the most detailed structural information about N-Acetyl-L-phenylalanine, revealing precise atomic positions, bond lengths, and intermolecular interactions in the solid state [33] [34].

Crystal Structure Parameters

N-Acetyl-L-phenylalanine crystallizes in the orthorhombic space group P2₁2₁2₁ with specific unit cell parameters that reflect the molecular packing arrangements and symmetry relationships [33] [35]. The unit cell dimensions are a = 5.6528 ± 0.0001 Å, b = 11.1532 ± 0.0002 Å, and c = 16.9897 ± 0.0001 Å, with cell angles of 90 degrees [33].

The crystal structure exhibits four molecules per unit cell (Z = 4), with a calculated density of approximately 1.44 grams per cubic centimeter [36]. The crystal structure determination achieved high precision with residual factors indicating excellent agreement between observed and calculated structure factors [33] [36]. The low temperature structure determination at 158 Kelvin provides enhanced precision and reduced thermal motion effects.

The molecular conformation in the crystal structure reveals specific torsional angles and conformational preferences that reflect both intramolecular interactions and crystal packing forces. The N-acetyl group adopts a trans configuration relative to the amino acid backbone, minimizing steric interactions [34] [37]. The phenyl ring orientation is influenced by both intramolecular interactions with the polar functional groups and intermolecular aromatic stacking interactions.

Bond lengths and angles within the molecule are consistent with expected values for amino acid derivatives. The C-N bond length of the amide functionality reflects partial double bond character due to resonance stabilization [34] [36]. The carboxyl group geometry indicates the presence of strong hydrogen bonding interactions that influence both molecular conformation and crystal packing.

Hydrogen Bonding Networks

The crystal structure of N-Acetyl-L-phenylalanine reveals extensive hydrogen bonding networks that stabilize the crystal lattice and influence molecular packing arrangements. These interactions involve both the amide and carboxyl functionalities as hydrogen bond donors and acceptors [34] [38].

The carboxylic acid groups form classical hydrogen-bonded dimers through O-H···O interactions with neighboring molecules. These dimers create cyclic hydrogen bonding motifs with characteristic O···O distances of approximately 2.65 to 2.80 Å [38] [37]. The hydrogen bonding geometry exhibits near-linear arrangements that maximize electrostatic stabilization and minimize repulsive interactions.

The amide N-H groups participate in hydrogen bonding with carbonyl oxygen atoms of adjacent molecules, creating extended hydrogen bonding chains throughout the crystal structure. These N-H···O interactions typically exhibit distances of 2.80 to 3.00 Å with nearly linear geometries [34] [38]. The combination of carboxyl dimers and amide chains creates a three-dimensional hydrogen bonding network that provides significant lattice stabilization.

Secondary interactions involving C-H···O contacts contribute additional stabilization to the crystal structure. These weaker interactions involve aromatic and aliphatic hydrogen atoms as donors and carbonyl or carboxyl oxygen atoms as acceptors [38] [39]. While individually weak, the cumulative effect of these interactions provides important contributions to crystal stability and molecular orientation preferences.

Intermolecular Interactions

Beyond hydrogen bonding, N-Acetyl-L-phenylalanine exhibits various intermolecular interactions that influence crystal packing and stability. These interactions include aromatic stacking, van der Waals contacts, and electrostatic interactions between polar functional groups [34] [38].

Aromatic π-π stacking interactions occur between phenyl rings of adjacent molecules, with typical inter-ring distances of 3.4 to 3.8 Å. These interactions adopt both parallel-displaced and edge-to-face geometries, reflecting the optimization of attractive dispersion forces while minimizing electrostatic repulsion [38] [37]. The aromatic stacking contributes significantly to the overall crystal stability and influences the preferred molecular orientations.

The crystal packing reveals alternating hydrophilic and hydrophobic layers, with polar functional groups concentrated in specific regions and aromatic rings forming distinct domains [39]. This amphiphilic packing pattern is characteristic of amino acid derivatives and reflects the balance between polar and nonpolar interactions in determining crystal stability.

Van der Waals interactions between aliphatic regions provide additional stabilization throughout the crystal structure. These interactions are particularly important for the N-acetyl methyl groups and the benzylic methylene carbons, which participate in close packing arrangements with neighboring molecules [34] [39]. The optimization of van der Waals contacts contributes to the high density and stability of the crystal structure.

Physical Description

Solid

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

207.08954328 g/mol

Monoisotopic Mass

207.08954328 g/mol

Heavy Atom Count

15

LogP

0.93

Melting Point

171 - 173 °C

UNII

NP5BT39467

Other CAS

2901-75-9
2018-61-3

Wikipedia

N-acetyl-L-phenylalanine

General Manufacturing Information

L-Phenylalanine, N-acetyl-: INACTIVE

Dates

Last modified: 08-15-2023

Pyrene-tagged carbohydrate-based mixed P/S ligand: spacer effect on the Rh(i)-catalyzed hydrogenation of methyl α-acetamidocinnamate

Juan Francisco Moya, Christian Rosales, Inmaculada Fernández, Noureddine Khiar
PMID: 28660262   DOI: 10.1039/c7ob01085k

Abstract

The post-functionalization of a chiral catalyst offers the advantage of providing it with additional physical characteristics that, together with its enantioselective capacity, increase its overall synthetic value. Taking advantage of the modularity and polyfunctionality of carbohydrate-derived ligands, herein we report the synthesis of two mixed P/S catalysts functionalized with a pyrene group through the 6 position of the sugar by carbon chains of different lengths. Using the hydrogenation of methyl (Z)-α-acetamidocinnamate as the model reaction has shown that the proximity of the pyrenyl group to the catalytic center is detrimental to the activity and enantioselectivity of the hydrogenation process, the most efficient catalyst being the complex derived from pyrenebutyric acid 12. The study of the supramolecular π-π interaction of the most active complex 12 with SWCNTs by UV-Vis spectroscopy shows, that in ethyl acetate complex 12 is totally adsorbed onto the SWCNT surface, while in methylene chloride there is an equilibrium between the adsorbed and the free form of the complex, allowing the use of complex 12 and SWCNTs in a catch and release process. Interestingly, it has been determined that the nanocatalyst 12/SWCNT is more enantioselective than complex 12 alone, affording (S)-N-acetylphenyl alanine 16 in quantitative yield and 96% ee.


The synthesis of [

Brad D Maxwell, Van Ly, Barry Brock, Robert Dodge, Mark Tirmenstein, Jacqueline Calvano
PMID: 28273378   DOI: 10.1002/jlcr.3499

Abstract

PEGylation is a proven approach to prolonging the duration of action and enhancing biophysical solubility and stability of peptides. 4-Acetylphenylalanine is a novel amino acid with a ketone side chain that is uniquely reactive in proteins. The ketone functionality can react with an aminooxy functionalized polyethyleneglycol polymer to form a stable oxime adduct of the protein. One concern with using unnatural amino acids, such as 4-acetylphenylalanine, is the possibility of it being cleaved from the peptide and becoming incorporated into endogenous proteins. To determine whether this occurs, an in vitro experiment to assess the cell viability and amino acid incorporation into endogenous proteins using primary male rat hepatocytes in the presence of [
C]4-acetylphenylalanine, 4 or [
C(U)]L-phenylalanine was conducted. [
C]4-acetylphenylalanine, 4 was prepared in 2 radiochemical steps from [1-
C]acetyl chloride in an overall 8% radiochemical yield and in 99.9% radiochemical purity. The results showed that there was no evidence of carbon-14 incorporation into hepatocyte endogenous proteins with [
C]pAcF and there was no difference between it and L-phenylalanine in cell viability assessments at any of the concentrations studied between 0.1 and 1000 μM.


N-methyl-2-pyrrolidone-degrading bacteria from activated sludge

Karel Křížek, Jan Růžička, Markéta Julinová, Lucie Husárová, Josef Houser, Marie Dvořáčková, Petra Jančová
PMID: 25768226   DOI: 10.2166/wst.2015.031

Abstract

N-methyl-2-pyrrolidone (NMP) is a widely used solvent for many organic compounds and a component found in a vast array of chemical preparations. For this research paper, NMP degrading bacteria were isolated from two samples of activated sludge. They pertained to both Gram-negative and Gram-positive members, and belong to the Pseudomonas, Paracoccus, Acinetobacter and Rhodococcus genera. All the strains utilized 300 mg/L of NMP as the only source of carbon, energy and nitrogen over several days, and they were shown to additionally be able to degrade N-acetylphenylalanine (NAP). The growth of all the isolated strains was recorded at different NMP concentrations, to a maximum of 20 g/L.


Site-specific labeling of proteins for single-molecule FRET measurements using genetically encoded ketone functionalities

Edward A Lemke
PMID: 21674321   DOI: 10.1007/978-1-61779-151-2_1

Abstract

Studies of protein structure and function using single-molecule fluorescence resonance energy transfer (smFRET) benefit dramatically from the ability to site-specifically label proteins with small fluorescent dyes. Genetically encoding the unnatural amino acid (UAA) p-acetylphenylalanine is an efficient way to introduce commercially available fluorescent tags with high yield and specificity. This protocol describes the expression in Escherichia coli of proteins containing this UAA in response to the amber stop codon TAG. Proteins were purified with high yield and subsequently labeled with the hydroxylamine derivative of Alexa Fluor® 488 functioning as a fluorescent donor dye. The proteins were then labeled via maleimide coupling chemistry at a unique cysteine with the acceptor dye Alexa Fluor® 594 to yield a dual-labeled protein ready for subsequent smFRET observation.


Chondroprotective activity of N-acetyl phenylalanine glucosamine derivative on knee joint structure and inflammation in a murine model of osteoarthritis

F Veronesi, G Giavaresi, M Maglio, A Scotto d'Abusco, L Politi, R Scandurra, E Olivotto, B Grigolo, R M Borzì, M Fini
PMID: 27836674   DOI: 10.1016/j.joca.2016.10.021

Abstract

Osteoarthritis (OA), the most common chronic degenerative joint disease, is characterized by joint structure changes and inflammation, both mediated by the IκB kinase (IKK) signalosome complex. The ability of N-acetyl phenylalanine derivative (NAPA) to increase cartilage matrix components and to reduce inflammatory cytokines, inhibiting IKKα kinase activity, has been observed in vitro. The present study aims to further clarify the effect of NAPA in counteracting OA progression, in an in vivo mouse model after destabilization of the medial meniscus (DMM).
26 mice were divided into three groups: (1) DMM surgery without treatment; (2) DMM surgery treated after 2 weeks with one intra-articular injection of NAPA (2.5 mM) and (3) no DMM surgery. At the end of experimental times, both knee joints of the animals were analyzed through histology, histomorphometry, immunohistochemistry and microhardness of subchondral bone (SB) tests.
The injection of NAPA significantly improved cartilage thickness (CT) and reduced Chambers and Mankin modified scores and fibrillation index (FI), with weaker MMP13, ADAMTS5, MMP10 and IKKα staining. The microhardness measurements did not shown statistically significant differences between the different groups.
NAPA markedly improved the physical structure of articular cartilage while reducing catabolic enzymes, extracellular matrix (ECM) remodeling and IKKα expression, showing to be able to exert a chondroprotective activity in vivo.


Signature of the conformational preferences of small peptides: a theoretical investigation

Nada Doslić, Goran Kovacević, Ivan Ljubić
PMID: 17691755   DOI: 10.1021/jp072565o

Abstract

An extensive computational study of the conformational preferences of N-acetylphenylalaninylamide (NAPA) is reported, including conformational and anharmonic frequency analyses, as well as calculations of excitation energies of the four NAPA conformers lowest in energy. Particular attention is paid to the influence of hydrogen-bonding interactions on the relative stability of the conformers, which was found to be very sensitive to both the level of quantum chemical computations and the anharmonic treatment of molecular vibrations. The assignments of the UV spectral peaks are well supported by the multireference CASSCF/MS-CASPT2 calculations. Upon consideration of the second-order Möller-Plesset (MP2) and density functional theory (DFT) structures, overall energetics, and harmonic and anharmonic corrections, we found no conclusive theoretical evidence for the assumed conformational propensity of small model peptides toward extended beta-strand structures.


N-linked peptidocalix[4]arene bisureas as enantioselective receptors for amino acid derivatives

Anton V Yakovenko, Vyacheslav I Boyko, Vitaly I Kalchenko, Laura Baldini, Alessandro Casnati, Francesco Sansone, Rocco Ungaro
PMID: 17385916   DOI: 10.1021/jo062410x

Abstract

Bisurea calix[4]arenes 1 and 2 possessing L-amino acid moieties at the lower rim were synthesized by reaction of the methyl esters of glycine, L-alanine, or L-isoleucine with the appropriate isocyanate (12 or 13), obtained with a safe and efficient Curtius rearrangement from the corresponding carboxylic acid derivatives. The conformational properties of the ligands 1 and 2 were investigated by means of a combined NMR and molecular modeling study which evidences that they are deeply influenced by strong intramolecular H-bonds between the urea NH groups and the vicinal phenolic oxygen atoms or the opposite urea C=O group. Complexation studies performed by ESI-MS and NMR spectroscopy in acetone solution show that the binding ability of these bisurea hosts decreases by increasing the side chain size of the amino acid. Host 2b has a remarkable binding ability for the N-acetyl-D-phenylalaninate anion with an interesting enantioselectivity (KDass/KLass=4.14), which is explained on the basis of a three-point interaction mode of binding.


Characterization of a chiral stationary phase by HR/MAS NMR spectroscopy and investigation of enantioselective interaction with chiral ligates by transferred NOE

Christine Hellriegel, Urban Skogsberg, Klaus Albert, Michael Lämmerhofer, Norbert M Maier, Wolfgang Lindner
PMID: 15038735   DOI: 10.1021/ja0306359

Abstract

The surface chemistry of a chiral stationary phase (CSP) with a (tert-butyl carbamoyl) quinine selector immobilized on thiol-modified silica has been characterized by (1)H HR/MAS NMR and (29)Si CP/MAS NMR spectroscopy. The mostly well-resolved (1)H signals could be assigned to stem from the surface-bound selector and the latter suggested a bi- and trifunctional silane linkage. Suspended-state NMR spectroscopy thus proved a well-characterized surface chemistry as proposed. To study chiral recognition phenomena in the presence of the CSP, (1)H HR/MAS 2D transfer NOESY investigations in methanol-d(4) have been undertaken with various solutes including N-3,5-dinitrobenzoyl derivatives of leucine (DNB-Leu) and N-acetyl phenylalanine (Ac-Phe). Both (R)- and (S)-enantiomers of DNB-Leu and Ac-Phe interacted with the tBuCQN-CSP as indicated by negative cross-peaks in the trNOESY spectra, while the 2D NOESY of the dissolved solutes in absence of the chiral stationary phase showed positive cross-peaks. The intensities of the trNOE cross-peaks were much stronger for the (S)-enantiomers. This stereoselectivity paralleled the experimental chromatographic behavior, where the (S)-enantiomers revealed stronger binding and retention on the tBuCQN-CSP as well. Hence, we were able to correlate the retention behavior to the trNOE NMR spectroscopic data in a qualitative manner.


Molecular dynamics (MD) simulations for the prediction of chiral discrimination of N-acetylphenylalanine enantiomers by cyclomaltoheptaose (beta-cyclodextrin, beta-CD) based on the MM-PBSA (molecular mechanics-Poisson-Boltzmann surface area) approach

Youngjin Choi, Seunho Jung
PMID: 15261589   DOI: 10.1016/j.carres.2004.05.026

Abstract

Molecular dynamics (MD) simulations were performed for the prediction of chiral discrimination of N-acetylphenylalanine enantiomers by cyclomaltoheptaose (beta-cyclodextrin, beta-CD). Binding free energies and various conformational properties were obtained using by the MM-PBSA (molecular mechanics Poisson-Boltzmann/surface area) approach. The calculated relative difference (DeltaDeltabinding) of binding free energy was in fine agreement with the experimentally determined value. The difference of rotameric distributions of guest N-acetylphenylalanine enantiomers complexed with the host, beta-CD, was observed after the conformational analyses, suggesting that the conformational changes of guest captured within host cavity would be a decisive factor for enantiodifferentiation at a molecular level.


Exploring carbohydrate-peptide interactions in the gas phase: structure and selectivity in complexes of pyranosides with N-acetylphenylalanine methylamide

Emilio J Cocinero, Pierre Çarçabal, Timothy D Vaden, Benjamin G Davis, John P Simons
PMID: 21375248   DOI: 10.1021/ja109664k

Abstract

The physical basis of carbohydrate-peptide interactions has been explored by probing the structures of a series of complexes generated in a solvent-free environment under molecular beam conditions. A combination of double-resonance IR-UV spectroscopy and quantum-chemical calculations has established the structures of complexes of the model, N-acetyl-L-phenylalanine methylamide, bound to the α and β anomers of methyl D-gluco- and D-galactopyranoside as guests. In all cases, the carbohydrates are bound through hydrogen bonding to the dipeptide chain, although with some differing patterns. The amino acid host "engages" with the most suitable pair of neighboring conjugate sites on each carbohydrate; the specific choice depends on the conformation of the peptide backbone and the configuration and conformation of the carbohydrate ligand. None of the structures is supported by "stacking" interactions with the aromatic ring, despite their common occurrence in bound carbohydrate-protein structures.


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